Cas no 1701618-87-2 (2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one)

2,2-Difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one is a fluorinated indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoroacetyl group attached to the 3-position of a 4-fluoroindole scaffold, enhancing its reactivity and selectivity in synthetic transformations. The presence of fluorine atoms improves metabolic stability and bioavailability, making it a valuable intermediate for drug discovery. This compound is particularly useful in the development of biologically active molecules due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in complex synthetic pathways. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one structure
1701618-87-2 structure
Product Name:2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one
CAS No:1701618-87-2
MF:C10H6F3NO
MW:213.15595293045
CID:6206176
PubChem ID:103513686
Update Time:2025-10-31

2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one
    • EN300-1932303
    • 1701618-87-2
    • Inchi: 1S/C10H6F3NO/c11-6-2-1-3-7-8(6)5(4-14-7)9(15)10(12)13/h1-4,10,14H
    • InChI Key: NCUNAYDXUMYCSP-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1C(C(C(F)F)=O)=CN2

Computed Properties

  • Exact Mass: 213.04014830g/mol
  • Monoisotopic Mass: 213.04014830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 32.9Ų

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Additional information on 2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one

2,2-Difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one: A Comprehensive Overview

2,2-Difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one, also known by its CAS registry number CAS No. 1701618-87-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated indole moiety with a diketone group. The presence of multiple fluorine atoms in its structure contributes to its distinct chemical properties, making it an interesting subject for both academic research and industrial applications.

The synthesis of 2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-one involves a series of carefully designed reactions that highlight the importance of fluorine chemistry. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only made the compound more accessible but also opened new avenues for exploring its potential in drug discovery and materials science.

In terms of structural analysis, the compound exhibits a rigid framework due to the conjugation between the indole ring and the diketone group. This rigidity plays a crucial role in determining its physical properties, such as melting point and solubility. Recent research has utilized computational methods like density functional theory (DFT) to study the electronic structure and reactivity of this compound. These studies have provided valuable insights into its potential as a building block for more complex molecules in organic synthesis.

The application of CAS No. 1701618-87-2 in drug discovery has been a focal point of recent investigations. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several studies, particularly in the context of developing new therapeutic agents for neurodegenerative diseases. Additionally, the compound's fluorescence properties have been harnessed for use in bioimaging applications, where it serves as a probe for tracking cellular processes with high precision.

In the realm of materials science, 2,2-difluoro-1-(4-fluoro-1H-indol-3-yl)ethan-one has shown promise as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable charge transfer complexes with other organic molecules makes it an attractive candidate for use in electronic devices with enhanced performance characteristics.

Recent breakthroughs in green chemistry have also extended to the study of this compound. Researchers have explored environmentally friendly methods for its synthesis and application, emphasizing sustainability and reducing ecological impact. These efforts align with global initiatives to promote eco-friendly practices across all sectors of chemical industry.

In conclusion, 2,2-difluoro-1-(4-fluoro-H-indolyl)ethanone, or CAS No. 1701618–87–2, stands at the forefront of contemporary chemical research due to its versatile properties and wide-ranging applications. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing both scientific knowledge and technological innovation across diverse fields.

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